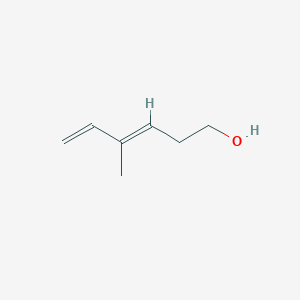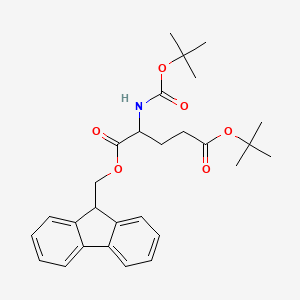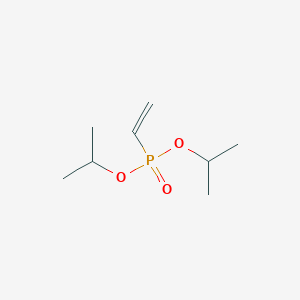![molecular formula C20H25N3O B14148299 2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol CAS No. 88973-04-0](/img/structure/B14148299.png)
2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol is a complex organic compound that features a phenolic group substituted with bulky tert-butyl groups and an imidazo[1,2-a]pyrimidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol typically involves multi-step organic reactions. One common method starts with the alkylation of phenol using tert-butyl chloride in the presence of a strong base like sodium hydroxide to introduce the tert-butyl groups. The imidazo[1,2-a]pyrimidine moiety can be synthesized separately through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and glyoxal. The final step involves coupling the phenolic and imidazo[1,2-a]pyrimidine intermediates under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The imidazo[1,2-a]pyrimidine moiety can be reduced using reducing agents such as sodium borohydride.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced imidazo[1,2-a]pyrimidine derivatives.
Substitution: Formation of substituted phenolic derivatives.
Aplicaciones Científicas De Investigación
2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antioxidant due to the presence of the phenolic group.
Medicine: Explored for its potential anti-inflammatory and anticancer properties, leveraging the bioactivity of the imidazo[1,2-a]pyrimidine moiety.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its structural stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol in biological systems involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. The imidazo[1,2-a]pyrimidine moiety can interact with specific proteins, modulating their activity and influencing cellular pathways involved in inflammation and cancer.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant used in food and cosmetics.
Imidazo[1,2-a]pyridine derivatives: Compounds with similar heterocyclic structures used in medicinal chemistry for their bioactivity.
Uniqueness
2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol is unique due to the combination of the bulky tert-butyl groups, the phenolic antioxidant properties, and the bioactive imidazo[1,2-a]pyrimidine moiety
Propiedades
Número CAS |
88973-04-0 |
|---|---|
Fórmula molecular |
C20H25N3O |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-imidazo[1,2-a]pyrimidin-2-ylphenol |
InChI |
InChI=1S/C20H25N3O/c1-19(2,3)14-10-13(11-15(17(14)24)20(4,5)6)16-12-23-9-7-8-21-18(23)22-16/h7-12,24H,1-6H3 |
Clave InChI |
NGJIWQHPLYKBIU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CN3C=CC=NC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]pyridine-2-carbohydrazide](/img/structure/B14148223.png)


![5-[(benzylsulfanyl)methyl]-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14148231.png)



![N''-{4-[2-(Benzylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14148260.png)
![2-amino-N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]benzohydrazide](/img/structure/B14148265.png)
![2-(3,4-dimethoxyphenyl)-5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14148281.png)
![[5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](morpholin-4-yl)methanone](/img/structure/B14148282.png)

![2,2'-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol)](/img/structure/B14148290.png)
![5-{6-[(3-Chlorophenyl)amino]pyridazin-3-yl}-2-methylbenzenesulfonamide](/img/structure/B14148294.png)
